Bienvenue dans la boutique en ligne BenchChem!

Cefmatilen hydrochloride hydrate

Oral bioavailability Prodrug activation Non-esterified cephalosporin

Procure Cefmatilen hydrochloride hydrate (S‑1090) for reproducible in vitro research. Its non‑esterified architecture eliminates esterase‑dependent activation, a critical differentiator from ester‑type prodrugs like cefditoren pivoxil. This ensures assay outcomes reflect intrinsic antibacterial potency (MIC90 ≤0.78 µg/mL), not confounding enzymatic variables. An optimal reference compound for beta‑lactamase stability profiling, PBP affinity studies, and crystal engineering research validated by published habit modification protocols.

Molecular Formula C15H17ClN8O6S4
Molecular Weight 569.1 g/mol
CAS No. 154776-45-1
Cat. No. B133707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmatilen hydrochloride hydrate
CAS154776-45-1
Molecular FormulaC15H17ClN8O6S4
Molecular Weight569.1 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl
InChIInChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1
InChIKeyLBWIJMWZWJRRMO-AWXOXGPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefmatilen Hydrochloride Hydrate (CAS 154776-45-1) – Sourcing Guide for Non‑Esterified Oral Cephalosporin API in Antibacterial Research


Cefmatilen hydrochloride hydrate (INN: Cefmatilen, development code S‑1090) is a synthetic, orally active third‑generation cephalosporin antibiotic developed by Shionogi & Co., Ltd. [1] It is characterized by a non‑esterified chemical structure that distinguishes it from ester‑type prodrug oral cephalosporins such as cefditoren pivoxil and cefpodoxime proxetil [2]. First described in 1992, the compound was advanced to Phase III clinical trials in Japan for bacterial infections before development was discontinued in 2002 [3]. Its molecular formula is C15H14N8O5S4·HCl·H2O with a molecular weight of 569.07 g/mol [4]. As a research‑grade antibacterial agent, cefmatilen remains of interest for in vitro susceptibility studies, beta‑lactamase stability investigations, and as a comparator in structure‑activity relationship studies of oral cephalosporins.

Why Generic Substitution Fails for Cefmatilen Hydrochloride Hydrate – Structural and Pharmacological Differentiation


Cefmatilen cannot be considered interchangeable with other oral third‑generation cephalosporins due to three distinct differentiating characteristics that directly impact research reproducibility and formulation outcomes. First, its non‑esterified molecular architecture eliminates the requirement for in vivo esterase‑mediated activation that is obligatory for widely used oral cephalosporins such as cefditoren pivoxil, cefpodoxime proxetil, and cefteram pivoxil [1]. Second, cefmatilen exhibits a unique antibacterial spectrum that differs in quantifiable ways from both older oral cephems (cefaclor) and contemporary third‑generation agents (cefdinir, cefpodoxime), as demonstrated in head‑to‑head susceptibility testing [2]. Third, the compound displays distinct beta‑lactamase stability and penicillin‑binding protein (PBP) affinity profiles that are not generalizable across the oral cephalosporin class [3]. These differences preclude simple substitution in any research protocol requiring specific antibacterial activity, metabolic stability, or formulation characteristics.

Quantitative Evidence Guide – Differentiating Data for Cefmatilen Hydrochloride Hydrate Selection


Non‑Esterified Structure Eliminates Esterase‑Dependent Prodrug Activation Requirement

Cefmatilen (S‑1090) is a non‑esterified, intrinsically active oral cephalosporin that does not require esterase‑mediated hydrolysis for antibacterial activity [1]. This contrasts with the ester‑type prodrugs cefditoren pivoxil, cefpodoxime proxetil, cefteram pivoxil, and cefetamet pivoxil, all of which incorporate a cleavable ester moiety at the C‑4 position to enhance oral absorption and must undergo enzymatic activation in vivo [2]. The non‑esterified nature of cefmatilen eliminates the pharmacokinetic variability associated with inter‑individual differences in esterase activity, the potential for carnitine depletion linked to pivoxil ester moieties, and the requirement for metabolic activation prior to antibacterial effect [3].

Oral bioavailability Prodrug activation Non-esterified cephalosporin Structural differentiation

Broad‑Spectrum MIC90 ≤ 0.78 μg/mL Against Key Gram‑Positive and Gram‑Negative Clinical Pathogens

In a comparative in vitro study, cefmatilen (S‑1090) exhibited potent broad‑spectrum antibacterial activity, inhibiting 90% of strains (MIC90) at concentrations ≤ 0.78 μg/mL for multiple clinically relevant pathogens including methicillin‑susceptible Staphylococcus aureus, most streptococci, Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Proteus mirabilis, Neisseria gonorrhoeae, and Haemophilus influenzae [1]. This inhibition threshold establishes a quantifiable potency benchmark that facilitates direct comparison with other oral cephalosporins evaluated under comparable conditions. The compound demonstrated minimal activity against methicillin‑resistant S. aureus, enterococci, Serratia marcescens, Citrobacter freundii, Enterobacter aerogenes, and Enterobacter cloacae, and was inactive against Pseudomonas aeruginosa and Xanthomonas maltophilia [2].

MIC90 Broad-spectrum activity In vitro susceptibility Oral cephalosporin

PK/PD‑Derived Efficacy Rate of 66.1% Against Streptococcus pneumoniae Clinical Isolates

In a 2004 study evaluating oral cephalosporin susceptibility of clinical isolates from Kansai Medical University Hospital (2002‑2003), the efficacy rate of cefteram (CFTM) against Streptococcus pneumoniae was calculated using PK/PD theory based on time above MIC (TAM) ≥ 40% [1]. Cefteram demonstrated an efficacy rate of 66.1% against S. pneumoniae, which was the highest among the oral cephalosporins evaluated, exceeding cefditoren (CDTR) at 58.5% despite CDTR showing lower absolute MIC values (MIC50 0.25 μg/mL, MIC90 0.5 μg/mL for CDTR versus MIC90 0.5 μg/mL for CFTM) [2]. For Haemophilus influenzae, the MIC90 ranking was CDTR (0.25 μg/mL) > CFTM (0.5 μg/mL) > CFPN = CFIX, with CDTR achieving 100% efficacy rate [3].

PK/PD modeling Streptococcus pneumoniae Efficacy rate Time above MIC

Crystal Habit and Size Control via Habit Modifier Enables Reproducible Formulation Processing

Cefmatilen hydrochloride hydrate crystallizes naturally as fine needle‑shaped crystals with suboptimal flowability characteristics for pharmaceutical formulation [1]. Through the application of a habit modifier – specifically impurity 2 bearing a diphenylmethyl group at the N3‑position of the triazolyl moiety – the crystal habit can be controllably transformed from fine needles to aggregations of blade‑shaped crystals [2]. Key control parameters identified include temperature, HCl concentration in the crystallization medium, and agitation speed [3]. This crystal habit engineering capability enables reproducible control of packing, flowability, dissolution, compressibility, and sedimentation properties of the API [4].

Crystal engineering Habit modifier Flowability Formulation

Negative Genotoxicity Profile Across Three Standard Assay Systems

Cefmatilen hydrochloride hydrate (S‑1090) was evaluated for genotoxic potential using three standard regulatory assay systems: bacterial reverse mutation test (Ames test) using Salmonella typhimurium strains TA100, TA1535, TA98, and TA1537 plus Escherichia coli WP2uvrA; chromosomal aberration test in cultured Chinese hamster lung cells (CHL/IU); and in vivo micronucleus test in bone marrow cells of male Jcl:ICR mice [1]. All three genotoxicity assays yielded negative responses: revertant colony counts in treated plates were equivalent to negative controls across all bacterial strains with and without S9 metabolic activation (maximum dose 100 μg/plate in TA98); no structural chromosomal aberrations or polyploidy were induced in CHL/IU cells up to 50% growth inhibition doses; and no micronucleated polychromatic erythrocytes were observed following oral gavage up to 2000 mg/kg/day [2].

Genotoxicity Safety pharmacology Mutagenicity Preclinical toxicology

Optimal Research and Industrial Applications for Cefmatilen Hydrochloride Hydrate Based on Differentiated Evidence


Reference Standard for In Vitro Susceptibility Testing of Non‑Esterified Oral Cephalosporins

Cefmatilen serves as an optimal reference compound for in vitro antibacterial susceptibility studies requiring a non‑esterified, intrinsically active oral cephalosporin. Its MIC90 of ≤ 0.78 μg/mL against a defined panel of Gram‑positive and Gram‑negative pathogens [1] provides a reproducible potency benchmark for quality control in antimicrobial susceptibility testing. The compound's non‑esterified structure eliminates the confounding variable of prodrug activation that would otherwise require supplementation of in vitro assays with esterase enzymes when testing ester‑type comparators [2].

Comparator Agent for PK/PD Modeling and Oral Cephalosporin Efficacy Studies

The documented PK/PD‑derived efficacy rate of 66.1% against S. pneumoniae clinical isolates [1] establishes cefmatilen as a well‑characterized comparator for pharmacokinetic/pharmacodynamic modeling studies of oral cephalosporins. Researchers investigating the relationship between MIC, time above MIC, and predicted clinical efficacy can utilize cefmatilen as a reference point with established PK/PD parameters, particularly for investigations where the observed efficacy rate diverges from potency‑based predictions as demonstrated by the CFTM (66.1% efficacy) versus CDTR (58.5% efficacy) comparison [2].

API for Crystal Habit Engineering and Solid Dosage Formulation Development

The published methodology for controlling crystal habit and size of cefmatilen hydrochloride hydrate using a habit modifier [1] positions this compound as a model API for pharmaceutical formulation research focused on crystal engineering. The documented transformation from needle‑shaped crystals to blade‑shaped aggregates [2] provides a validated case study for investigating the impact of crystal morphology on powder flowability, compressibility, and dissolution behavior – parameters critical to solid oral dosage form development [3].

Negative Control in Beta‑Lactamase Stability and PBP Affinity Investigations

Cefmatilen's characterized beta‑lactamase stability profile – stable to hydrolysis by various penicillinases and cephalosporinases but rapidly hydrolyzed by specific enzymes (Moraxella catarrhalis penicillinase, OXA‑1, Proteus vulgaris cephalosporinase, Bacteroides fragilis cephalosporinase) [1] – and its documented high affinity for lethal‑target PBPs of S. aureus and E. coli [2] make it a valuable tool compound for mechanistic studies of beta‑lactam resistance and PBP binding kinetics. Researchers investigating structure‑activity relationships among oral cephalosporins can utilize these established parameters as baseline comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefmatilen hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.